molecular formula C10H12BrFN2O2 B13049884 Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate

Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate

Cat. No.: B13049884
M. Wt: 291.12 g/mol
InChI Key: ZLWTZLUMGXPVCY-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves several steps:

Chemical Reactions Analysis

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C10H12BrFN2O2

Molecular Weight

291.12 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)

InChI Key

ZLWTZLUMGXPVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F

Origin of Product

United States

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